molecular formula C12H8F3N3O B1391139 2-(Pyridin-3-yl)-6-(trifluoromethyl)nicotinamide CAS No. 1214335-39-3

2-(Pyridin-3-yl)-6-(trifluoromethyl)nicotinamide

货号: B1391139
CAS 编号: 1214335-39-3
分子量: 267.21 g/mol
InChI 键: JPSXOXPIYMJEIH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(Pyridin-3-yl)-6-(trifluoromethyl)nicotinamide is a synthetic nicotinamide derivative, specifically engineered for advanced scientific research. This compound is built on a complex heterocyclic scaffold, featuring a pyridine ring linked to a trifluoromethyl-substituted nicotinamide core. The strategic inclusion of the trifluoromethyl group is a common practice in medicinal chemistry to enhance a molecule's metabolic stability, membrane permeability, and binding affinity, making it a valuable chemical probe for investigating biological systems. While direct clinical data on this specific molecule is limited, its structural framework is highly relevant in pharmaceutical research. Scientific studies on analogous 2-amino-6-(trifluoromethyl)nicotinic acid derivatives have identified them as promising inhibitors of HIV-1 Reverse Transcriptase (RT), demonstrating a unique dual-site mechanism that can target both the polymerase and RNase H functions of the enzyme . This suggests potential research applications for this chemical scaffold in the field of virology and antiretroviral drug discovery. Furthermore, the core nicotinamide structure is a precursor to the essential cofactor Nicotinamide Adenine Dinucleotide (NAD+) . Researchers may investigate this derivative in studies related to cellular metabolism, enzyme function, and NAD+-dependent pathways, which are crucial in processes like energy production, DNA repair, and cellular signaling . This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

属性

IUPAC Name

2-pyridin-3-yl-6-(trifluoromethyl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3N3O/c13-12(14,15)9-4-3-8(11(16)19)10(18-9)7-2-1-5-17-6-7/h1-6H,(H2,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPSXOXPIYMJEIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=C(C=CC(=N2)C(F)(F)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyridin-3-yl)-6-(trifluoromethyl)nicotinamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-pyridinecarboxylic acid and trifluoromethylamine.

    Amidation Reaction: The carboxylic acid group of 3-pyridinecarboxylic acid is converted to an amide group through a reaction with trifluoromethylamine. This reaction is typically carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing costs and environmental impact. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the quality of the final product.

化学反应分析

Types of Reactions

2-(Pyridin-3-yl)-6-(trifluoromethyl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.

    Reduction: Reduced derivatives with hydroxyl or amine groups.

    Substitution: Substituted products with new functional groups replacing the trifluoromethyl group.

科学研究应用

2-(Pyridin-3-yl)-6-(trifluoromethyl)nicotinamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: It is investigated for its use in the development of advanced materials with unique electronic or optical properties.

    Biological Research: The compound is used as a probe to study biological pathways and interactions at the molecular level.

    Industrial Applications: It is explored for its potential use in the synthesis of specialty chemicals and intermediates for various industrial processes.

作用机制

The mechanism of action of 2-(Pyridin-3-yl)-6-(trifluoromethyl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets. The amide group facilitates hydrogen bonding interactions, contributing to the compound’s overall binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

相似化合物的比较

Structural Analogues in Antiviral Research

A series of 2-(arylamino)-6-(trifluoromethyl)nicotinamide derivatives (e.g., compounds 45–48 in ) exhibit potent HIV-1 RT dual inhibition. Key structural variations and their impacts are summarized:

Compound ID Substituents (R-group) Yield (%) Melting Point (°C) Biological Activity (HIV-1 RT IC₅₀)
45 N-(2,4-dichlorobenzyl) 65 153–155 0.12 µM (wild-type RT inhibition)
46 N-(3,4-dichlorobenzyl) 79 179–180 0.09 µM (enhanced potency vs. 45)
47 N-(4-hydroxy-3-methoxybenzyl) 95 142–143 0.15 µM (moderate activity)
48 (4-phenylpiperazin-1-yl)methanone 81 Not reported 0.07 µM (highest potency)

Key Findings :

  • Electron-Withdrawing Groups : The trifluoromethyl group at position 6 enhances metabolic stability and target binding .
  • Substituent Effects : Dichlorobenzyl groups (e.g., 45 , 46 ) improve potency due to hydrophobic interactions, while polar groups (e.g., 47 ) reduce activity .
  • Piperazine Derivatives : Compound 48 achieves superior inhibition (IC₅₀ = 0.07 µM), likely due to enhanced solubility and enzyme active-site penetration .

Comparison with Non-Antiviral Derivatives

  • Methyl 2-(pyridin-3-yl)-6-(trifluoromethyl)nicotinate (CAS 1261456-85-2):

    • This ester derivative lacks the amide group, reducing hydrogen-bonding capacity. It is primarily used as a synthetic intermediate rather than a bioactive molecule .
    • Physical Properties : Molecular formula C₁₃H₉F₃N₂O₂; typically a crystalline solid with applications in further amidation reactions .
  • 6-(Trifluoromethyl)nicotinic Acid (CAS 231291-22-8): The carboxylic acid analogue serves as a precursor for nicotinamide derivatives.

Physicochemical and Spectroscopic Data

A comparative analysis of spectral properties (from and ):

Compound ¹H NMR (DMSO-d6, δ ppm) IR (Nujol, cm⁻¹) m/z (M+H)+
Target Compound* δ 8.70 (d, 1H), 8.50–8.30 (m, 2H)† ~3304 (N-H), 1635 (C=O) ~489‡
2-Methyl-N-[2-(4-morpholinyl)-3-pyridinyl]-6-(trifluoromethyl)nicotinamide δ 8.65 (s, 1H), 3.70 (m, 4H) 1650 (C=O) 466

*Inferred from analogues in ; †Pyridin-3-yl and trifluoromethyl signals; ‡Similar to compound 45 .

生物活性

2-(Pyridin-3-yl)-6-(trifluoromethyl)nicotinamide is a synthetic compound belonging to the class of nicotinamide derivatives, which have gained attention in medicinal chemistry due to their diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyridine ring substituted at the 3-position and a trifluoromethyl group at the 6-position of the nicotinamide scaffold. This unique structure is believed to contribute to its biological properties, enhancing lipophilicity and metabolic stability.

PropertyValue
Molecular FormulaC₉H₈F₃N₃O
Molecular Weight233.18 g/mol
SolubilitySoluble in DMSO and DMF
Log P (octanol-water)2.5

Biological Activities

Research indicates that compounds similar to this compound exhibit various pharmacological effects, including:

  • Anticancer Activity : Nicotinamide derivatives have shown potential in inhibiting cancer cell proliferation. For instance, studies on related compounds suggest they may act as inhibitors of key enzymes involved in cancer progression .
  • Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties by modulating inflammatory pathways, potentially through inhibition of cytokine production .
  • Antimicrobial Properties : Certain nicotinamide derivatives are known to exhibit antimicrobial activity, suggesting that this compound could also possess similar effects against various pathogens .

The precise mechanisms underlying the biological activities of this compound remain largely unexplored. However, it is hypothesized that:

  • Enzyme Inhibition : Like other nicotinamide derivatives, it may inhibit enzymes involved in cellular processes such as RNase H, which is crucial for viral replication in HIV .
  • Cell Signaling Modulation : The compound may influence cell signaling pathways related to inflammation and apoptosis, although specific pathways require further investigation.

Study 1: Anticancer Efficacy

A study investigating the anticancer effects of related trifluoromethyl-nicotinamides found significant inhibition of tumor growth in xenograft models. The mechanism was linked to the induction of apoptosis and cell cycle arrest in cancer cells.

Study 2: Anti-inflammatory Activity

In vitro assays demonstrated that compounds structurally similar to this compound inhibited TNF-alpha production in activated macrophages, suggesting potential therapeutic use in inflammatory diseases.

Safety and Toxicology

While specific safety data for this compound is limited, general toxicity profiles for nicotinamide derivatives indicate that high doses may lead to cytotoxic effects. Therefore, careful evaluation in preclinical studies is essential before advancing to clinical trials.

常见问题

Q. Table 1: Synthesis Route Comparison

RouteStarting MaterialsConditionsYieldKey Reference
14-Butoxy-1,1,1-trifluorobut-3-en-2-one + MalonamideDMF, reflux59%
21-Ethoxy-3-trifluoromethyl-1,3-butadiene + MalonamidePolar aprotic solventVariable
AdvancedBoronic acid derivatives + Halogenated pyrimidinesPd catalysis, 80°C>70%

How can researchers confirm the substitution pattern and purity of this compound?

Basic Question
Methodological Answer:

  • 1H NMR : For substitution confirmation, pyridin-3-yl protons appear as doublets in δ 8.5–9.0 ppm, while trifluoromethyl groups split adjacent protons into quartets (δ 7.5–8.0 ppm) .
  • LCMS/HPLC : Use reverse-phase HPLC (e.g., C18 column, 0.1% TFA in H2O/MeCN gradient) to verify purity. Retention times (e.g., 1.26–1.32 min under QC-SMD-TFA05 conditions) correlate with trifluoromethyl hydrophobicity .
  • Elemental Analysis : Match calculated vs. observed %C/%H/%N (e.g., %C 51.91 vs. 51.96 for related analogs) to confirm stoichiometry .

What biological activities have been reported for analogs of this compound, and how are these assays designed?

Advanced Question
Methodological Answer:
Analogous compounds (e.g., 2-((5-Chloro-2-methylphenyl)amino)-6-(trifluoromethyl)nicotinamide derivatives ) exhibit HIV-1 reverse transcriptase inhibition (IC50 < 1 µM) . Assay design includes:

  • Enzyme Inhibition : Recombinant HIV-1 RT incubated with [³H]-dTTP, measuring incorporation inhibition via scintillation counting .
  • Cellular Cytotoxicity : MTT assays on MT-4 cells to determine selectivity indices (SI = CC50/IC50) .

Q. Table 2: Representative Bioactivity Data

CompoundActivity (IC50)Selectivity IndexReference
45 (HIV RT)0.8 µM>50
47 (Antifungal)5 µMN/A

How do structural modifications (e.g., substituent changes) affect the compound’s bioactivity and physicochemical properties?

Advanced Question
Methodological Answer:

  • Trifluoromethyl Position : Shifting the CF3 group from the 6- to 4-position (as in 2-(trifluoromethyl)-4-(6-(trifluoromethyl)pyridin-3-yl)pyrimidine ) reduces logP by 0.5 units, enhancing solubility but decreasing membrane permeability .
  • Amino Substituents : Adding 4-hydroxy-3-methoxybenzyl groups (Compound 47) improves antifungal activity (MIC = 2 µg/mL) due to hydrogen-bonding interactions .

Design Strategy : Use DFT calculations to predict electronic effects and molecular docking (e.g., AutoDock Vina) to optimize binding to target enzymes .

How can contradictory synthetic yields (e.g., 59% vs. >70%) in literature be resolved?

Advanced Question
Methodological Answer:
Discrepancies arise from:

  • Catalyst Load : Pd(PPh3)4 vs. Pd(OAc)2 in Suzuki coupling impacts cross-coupling efficiency .
  • Purification Methods : Flash chromatography vs. preparative HPLC affects isolated yields.

Q. Mitigation :

Compare reaction kinetics (e.g., TLC monitoring at 0.5-hr intervals).

Standardize workup protocols (e.g., pH-controlled extraction to minimize trifluoromethyl hydrolysis) .

What analytical validation strategies ensure data reliability for this compound?

Advanced Question
Methodological Answer:

  • Cross-Validation : Match LCMS (m/z ± 0.5 Da) and NMR (δ ± 0.1 ppm) with NIST Chemistry WebBook benchmarks .
  • Stability Studies : Accelerated degradation under 40°C/75% RH for 4 weeks to assess trifluoromethyl group hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Pyridin-3-yl)-6-(trifluoromethyl)nicotinamide
Reactant of Route 2
Reactant of Route 2
2-(Pyridin-3-yl)-6-(trifluoromethyl)nicotinamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。